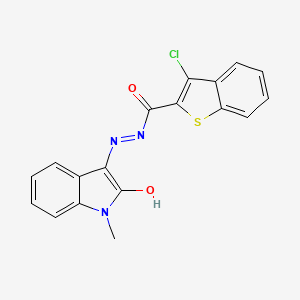
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2-phenylethyl)piperazine
Übersicht
Beschreibung
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2-phenylethyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly known as BRL-15572 and belongs to the class of benzodioxinyl piperazine derivatives.
Wirkmechanismus
BRL-15572 exerts its pharmacological effects through its interaction with various receptors in the body, including serotonin receptors, dopamine receptors, and sigma receptors. It has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as an antagonist at the 5-HT2A receptor, which is implicated in the pathophysiology of schizophrenia. In addition, it has been shown to bind to sigma-1 receptors, which are involved in the regulation of various cellular processes, including calcium signaling and apoptosis.
Biochemical and Physiological Effects:
BRL-15572 has been shown to produce a range of biochemical and physiological effects in animal models. These include anxiolytic and antidepressant effects, improvement in cognitive function, and inhibition of cancer cell growth. It has also been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
BRL-15572 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects are well-characterized. However, it has some limitations, including its poor solubility in water and its potential to produce off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on BRL-15572. These include investigating its potential therapeutic applications in other fields of medicine, such as pain management and addiction treatment. In addition, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties, such as solubility and selectivity. Finally, the development of more potent and selective derivatives of BRL-15572 may lead to the discovery of novel therapeutic agents.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, it has been shown to possess anxiolytic and antidepressant properties by modulating the activity of serotonin receptors. In psychiatry, it has been demonstrated to improve cognitive function in animal models of schizophrenia. In oncology, it has been investigated for its potential to inhibit the growth of cancer cells by inducing apoptosis.
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-21(18-6-7-19-20(16-18)26-15-14-25-19)23-12-10-22(11-13-23)9-8-17-4-2-1-3-5-17/h1-7,16H,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWJJVQTDIIRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(1-naphthyl)acrylamide](/img/structure/B4730585.png)
![5-(1,3-benzodioxol-5-yl)-1-ethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4730596.png)
![4-{[(6-methyl-2-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B4730601.png)


![N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4730626.png)
![2-(2,3-dimethylphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4730629.png)
![ethyl [2-({[(5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4730636.png)
![1-butyl-3,6-dimethyl-N-[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4730642.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4730644.png)
![2-[(2-hydroxyethyl)amino]-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4730654.png)
![2-{[3-(3-methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N,N-dipropylacetamide](/img/structure/B4730661.png)

![methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4730675.png)